2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde 2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17696237
InChI: InChI=1S/C8H12OS/c1-2-4-8(7-9)5-3-6-10-8/h2,7H,1,3-6H2
SMILES:
Molecular Formula: C8H12OS
Molecular Weight: 156.25 g/mol

2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde

CAS No.:

Cat. No.: VC17696237

Molecular Formula: C8H12OS

Molecular Weight: 156.25 g/mol

* For research use only. Not for human or veterinary use.

2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde -

Specification

Molecular Formula C8H12OS
Molecular Weight 156.25 g/mol
IUPAC Name 2-prop-2-enylthiolane-2-carbaldehyde
Standard InChI InChI=1S/C8H12OS/c1-2-4-8(7-9)5-3-6-10-8/h2,7H,1,3-6H2
Standard InChI Key OVAGTVPNZFJOLU-UHFFFAOYSA-N
Canonical SMILES C=CCC1(CCCS1)C=O

Introduction

Structural and Nomenclature Analysis

The systematic IUPAC name 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde delineates its structure:

  • Thiolane core: A saturated five-membered ring comprising four carbon atoms and one sulfur atom (tetrahydrothiophene).

  • Substituents:

    • A prop-2-en-1-yl (allyl) group (-CH₂CHCH₂) at the 2-position of the thiolane ring.

    • A carbaldehyde (-CHO) group also at the 2-position, creating a geminal substitution pattern.

The compound’s stereoelectronic properties are influenced by the electron-withdrawing aldehyde group and the electron-donating sulfur atom, which may facilitate unique reactivity patterns .

Synthesis and Optimization Strategies

While no direct synthesis of 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde is documented, analogous thiolane derivatives are typically synthesized via:

Ring-Closing Metathesis (RCM)

Thiolanes can be formed via RCM of diallyl sulfides using Grubbs catalysts. For example, diallyl sulfide undergoes RCM to yield thiolane, which could be functionalized further . Introducing the aldehyde group may involve Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor.

Allylation

The allyl group could be appended via Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized thiolane intermediate. For instance, reaction of 2-bromothiolane with allylmagnesium bromide would yield the allyl-substituted derivative.

Table 1: Hypothetical synthetic route for 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde

StepReactionReagents/ConditionsIntermediate
1Thiolane formationDiallyl sulfide, Grubbs catalystThiolane
2BrominationNBS, AIBN, CCl₄2-bromothiolane
3AllylationAllylMgBr, THF, 0°C2-allylthiolane
4Hydroxymethyl introductionParaformaldehyde, BF₃·Et₂O2-allylthiolane-2-methanol
5Oxidation to aldehydePCC, CH₂Cl₂Target compound

Physicochemical Properties

Based on structurally related compounds, the following properties are anticipated:

Table 2: Predicted physicochemical properties

PropertyValue/RangeBasis for Estimation
Molecular formulaC₈H₁₂OSElemental analysis
Molecular weight156.24 g/molCalculated
Boiling point180–190°CAnalogous thiolane aldehydes
SolubilityMiscible in THF, CHCl₃Polarity of aldehyde group
LogP (octanol-water)1.8–2.2Hydrophobic allyl/thiolane

Spectroscopic signatures:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~2550 cm⁻¹ (S-H stretch, if present), and 1640 cm⁻¹ (C=C allyl) .

  • ¹H NMR:

    • δ 9.6–10.0 ppm (aldehyde proton, singlet).

    • δ 5.6–6.0 ppm (allyl CH₂=CH- protons, multiplet).

    • δ 2.5–3.5 ppm (thiolane ring protons, multiplet).

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key moieties:

Aldehyde Group

  • Nucleophilic addition: Reacts with amines to form Schiff bases, e.g., with aniline to yield 2-(prop-2-en-1-yl)thiolane-2-carbaldehyde anil.

  • Oxidation: Forms carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄).

Allyl Group

  • Electrophilic addition: Undergoes bromination or epoxidation.

  • Cycloaddition: Participates in Diels-Alder reactions with dienes.

Thiolane Ring

  • Oxidation: Sulfur atom oxidizes to sulfoxide (R₂SO) or sulfone (R₂SO₂) using H₂O₂ or mCPBA.

  • Ring-opening: Nucleophilic attack at sulfur by Grignard reagents or hydrides.

Table 3: Representative reactions and products

Reaction TypeReagentsProduct
Schiff base formationAniline, EtOH2-(Allyl)thiolane-2-anil
EpoxidationmCPBA, CH₂Cl₂2-(Allyl oxide)thiolane-2-carbaldehyde
SulfoxidationH₂O₂, AcOH2-(Allyl)thiolane-2-sulfoxide carbaldehyde

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